molecular formula C14H16ClN5O B2430502 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide CAS No. 2310017-87-7

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide

Cat. No. B2430502
M. Wt: 305.77
InChI Key: UUDXFPGREAUNOB-UHFFFAOYSA-N
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Description

The compound “3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide” appears to be a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, along with a 1,2,4-triazole ring and a chlorobenzyl group.



Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, azetidines can generally be synthesized through a variety of methods, including cyclization reactions. The 1,2,4-triazole ring could potentially be synthesized through a condensation reaction of hydrazides and a suitable carbonyl compound.



Molecular Structure Analysis

The azetidine ring in the molecule is a strained four-membered ring, which could have implications for its reactivity. The 1,2,4-triazole ring is a heterocyclic compound that is aromatic and thus relatively stable. The chlorobenzyl group is a benzyl group with a chlorine substituent, which could potentially undergo nucleophilic aromatic substitution reactions.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. However, the azetidine ring could potentially undergo ring-opening reactions, and the chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

Without specific information, it’s difficult to provide a detailed physical and chemical properties analysis. However, as an organic compound, it would be expected to have properties such as a specific melting point, boiling point, and solubility in various solvents.


Scientific Research Applications

Antitumor Applications

One of the primary areas of research involving similar compounds focuses on their antitumor properties. Compounds with azetidine and triazole structures have been synthesized and evaluated for their potential in inhibiting tumor growth. For instance, derivatives of imidazotetrazines, a class closely related to triazoles, have shown promising broad-spectrum antitumor activity. These compounds may act as prodrugs, undergoing ring-opening reactions to form active agents that can inhibit tumor growth (Stevens et al., 1984).

Antimicrobial and Antifungal Activities

Compounds featuring the triazole moiety, akin to the one in the target compound, have been synthesized and shown moderate to good antimicrobial activities against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. These findings suggest the potential of such compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).

Chemical Synthesis and Reactivity

Research into the synthesis and reactivity of compounds containing triazole and azetidine rings has expanded our understanding of their chemical properties. These studies are essential for the development of novel synthetic routes and the creation of new compounds with potential applications in medicine and materials science. For example, the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides highlights the reactivity of triazole derivatives and their utility in creating heterocyclic compounds with interesting biological activities (Albert & Trotter, 1979).

Antidepressant and Nootropic Agents

Azetidinone derivatives, similar to the core structure of the target compound, have been synthesized and evaluated for their potential as antidepressant and nootropic agents. This research indicates that modifications to the azetidine ring can result in compounds with significant central nervous system (CNS) activity, offering a promising avenue for the development of new therapeutics in the treatment of depression and cognitive disorders (Thomas et al., 2016).

Safety And Hazards

Again, without specific information, it’s difficult to provide detailed safety and hazard information. However, as with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of any preliminary studies. If it shows promise in a particular application, further studies could be conducted to optimize its properties and evaluate its efficacy and safety.


Please note that this is a general analysis based on the structure of the compound and common reactions of similar functional groups. For a detailed and accurate analysis, specific experimental data and studies would be needed. Always consult with a qualified chemist or researcher when working with unknown compounds.


properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-13-3-1-11(2-4-13)5-17-14(21)19-6-12(7-19)8-20-10-16-9-18-20/h1-4,9-10,12H,5-8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDXFPGREAUNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide

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